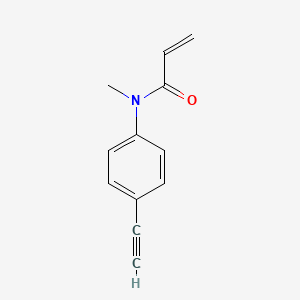
N-(4-Ethynylphenyl)-N-methylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Ethynylphenyl)-N-methylacrylamide is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an acrylamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethynylphenyl)-N-methylacrylamide typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The reaction conditions are generally mild, often carried out at room temperature in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Sonogashira coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product on an industrial scale.
化学反应分析
Types of Reactions: N-(4-Ethynylphenyl)-N-methylacrylamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The acrylamide moiety can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like bromine or nitronium ions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N-(4-Ethynylphenyl)-N-methylacrylamide has diverse applications in scientific research:
作用机制
The mechanism of action of N-(4-Ethynylphenyl)-N-methylacrylamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group facilitates coupling reactions, while the acrylamide moiety can undergo polymerization and other transformations. These properties make it a versatile compound in synthetic chemistry and materials science .
相似化合物的比较
N-(4-Ethynylphenyl)carbazole: Shares the ethynylphenyl group but differs in the core structure, leading to different applications in photoluminescent materials.
Tert-butyl (4-ethynylphenyl)carbamate: Similar in having the ethynylphenyl group but used in different synthetic applications.
Uniqueness: N-(4-Ethynylphenyl)-N-methylacrylamide is unique due to its combination of the ethynyl group and acrylamide moiety, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of polymers and advanced materials, where precise control over molecular architecture is required .
属性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
N-(4-ethynylphenyl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C12H11NO/c1-4-10-6-8-11(9-7-10)13(3)12(14)5-2/h1,5-9H,2H2,3H3 |
InChI 键 |
YFNRWKXACQNMAM-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=C(C=C1)C#C)C(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


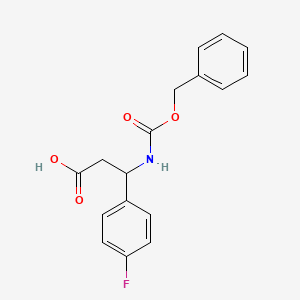
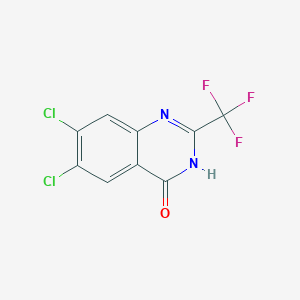

![7-Chloro-6-methoxybenzo[d]thiazole](/img/structure/B13655628.png)
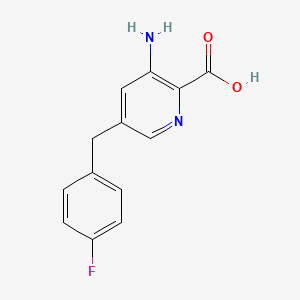
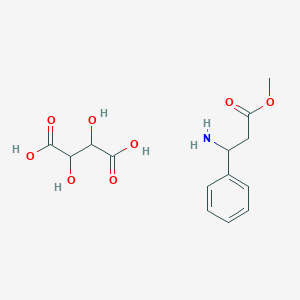



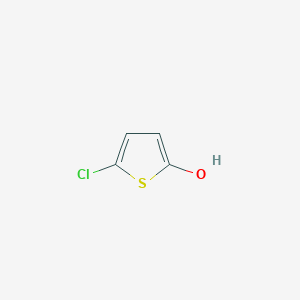
![3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B13655681.png)
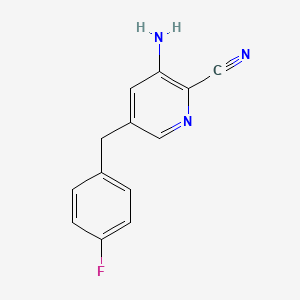
![4-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13655690.png)
![7-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13655692.png)
